molecular formula C26H27NO7S B301422 2-[2-ethoxy-4-[(Z)-[4-ethoxycarbonyl-5-(4-ethylanilino)-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid

2-[2-ethoxy-4-[(Z)-[4-ethoxycarbonyl-5-(4-ethylanilino)-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid

Cat. No. B301422
M. Wt: 497.6 g/mol
InChI Key: UCUZSBDAHXYFTL-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-ethoxy-4-[(Z)-[4-ethoxycarbonyl-5-(4-ethylanilino)-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EETD or ethyl 2-[2-ethoxy-4-[(Z)-[4-ethoxycarbonyl-5-(4-ethylanilino)-3-oxothiophen-2-ylidene]methyl]phenoxy]acetate.

Mechanism of Action

The mechanism of action of EETD involves the inhibition of the NF-κB signaling pathway, which is responsible for the production of pro-inflammatory cytokines. EETD inhibits the activation of the IKK complex, which is required for the activation of NF-κB. This leads to the inhibition of the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that EETD can reduce inflammation and oxidative stress in various animal models. EETD has also been shown to have a protective effect on the liver and kidneys. Additionally, EETD has been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using EETD in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines, which can help in the study of various inflammatory diseases. However, one of the limitations of using EETD is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on EETD. One area of interest is the development of EETD-based drugs for the treatment of inflammatory diseases such as arthritis and asthma. Another area of research is the study of EETD's anti-cancer properties and its potential use in cancer therapy. Additionally, further research is needed to understand the mechanism of action of EETD and its potential side effects.

Synthesis Methods

The synthesis of EETD involves a multi-step process that includes the reaction of 2,4-dimethoxybenzaldehyde with thiophene-2-carboxylic acid, followed by the reaction of the resulting compound with ethyl 4-bromobenzoate. The final step involves the reaction of the intermediate product with 4-ethylaniline and ethyl chloroacetate.

Scientific Research Applications

EETD has been the subject of various scientific studies due to its potential therapeutic applications. One of the primary areas of research has been its anti-inflammatory properties. Studies have shown that EETD can inhibit the production of pro-inflammatory cytokines, which can help in the treatment of various inflammatory diseases such as arthritis and asthma.

properties

Product Name

2-[2-ethoxy-4-[(Z)-[4-ethoxycarbonyl-5-(4-ethylanilino)-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid

Molecular Formula

C26H27NO7S

Molecular Weight

497.6 g/mol

IUPAC Name

2-[2-ethoxy-4-[(Z)-[4-ethoxycarbonyl-5-(4-ethylanilino)-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C26H27NO7S/c1-4-16-7-10-18(11-8-16)27-25-23(26(31)33-6-3)24(30)21(35-25)14-17-9-12-19(34-15-22(28)29)20(13-17)32-5-2/h7-14,27H,4-6,15H2,1-3H3,(H,28,29)/b21-14-

InChI Key

UCUZSBDAHXYFTL-STZFKDTASA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC2=C(C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)O)OCC)/S2)C(=O)OCC

SMILES

CCC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)OCC)S2)C(=O)OCC

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)OCC)S2)C(=O)OCC

Origin of Product

United States

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